5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid
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Overview
Description
5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid: is an organic compound that belongs to the class of fluorinated thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF4) and hydrogen fluoride (HF). For example, thiophene-2,5-dicarboxylic acid can be reacted with SF4 and HF to produce 5-(trifluoromethyl)thiophene-2-carboxylic acid . The reaction conditions, such as temperature and reagent concentration, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique electronic properties make it suitable for use in organic semiconductors and other electronic devices .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects . The exact molecular pathways involved can vary depending on the specific biological system and target.
Comparison with Similar Compounds
Thiophene-2,5-dicarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
5-(Trifluoromethyl)thiophene-2-carboxylic acid: Similar structure but with only one carboxylic acid group.
2,5-Bis(trifluoromethyl)thiophene: Contains two trifluoromethyl groups, leading to different reactivity and applications.
Uniqueness: 5-(Trifluoromethyl)thiophene-2,3-dicarboxylic acid is unique due to the presence of both trifluoromethyl and carboxylic acid groups on the thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O4S/c8-7(9,10)3-1-2(5(11)12)4(15-3)6(13)14/h1H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTFYXDDGVZDPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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